molecular formula C11H9NO2 B11904973 3-Methylisoquinoline-5-carboxylic acid

3-Methylisoquinoline-5-carboxylic acid

Cat. No.: B11904973
M. Wt: 187.19 g/mol
InChI Key: RSPYPXURFSAZBX-UHFFFAOYSA-N
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Description

3-Methylisoquinoline-5-carboxylic acid: is a heterocyclic aromatic organic compound It belongs to the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methylisoquinoline-5-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅) . Another method involves the reaction of isatin with enaminone in the presence of an aqueous solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH), followed by acidification with dilute hydrochloric acid (HCl) .

Industrial Production Methods: Industrial production of isoquinoline derivatives often involves the use of coal tar as a starting material. Isoquinoline can be isolated from coal tar by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction and purification.

Chemical Reactions Analysis

Types of Reactions: 3-Methylisoquinoline-5-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation reactions on isoquinoline can yield pyridine-3,4-dicarboxylic acid (dipicolinic acid) and its corresponding anhydride when treated with alkaline potassium permanganate (KMnO₄) .

Common Reagents and Conditions:

    Oxidation: Alkaline potassium permanganate (KMnO₄)

    Reduction: Hydrogenation using palladium on carbon (Pd/C)

    Substitution: Electrophilic substitution reactions using reagents like bromine (Br₂) or chlorine (Cl₂)

Major Products:

    Oxidation: Pyridine-3,4-dicarboxylic acid

    Reduction: 3-Methylisoquinoline

    Substitution: Halogenated isoquinoline derivatives

Comparison with Similar Compounds

Uniqueness: 3-Methylisoquinoline-5-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methyl group at the 3-position and carboxylic acid group at the 5-position make it a valuable intermediate in organic synthesis and medicinal chemistry .

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

3-methylisoquinoline-5-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-5-10-8(6-12-7)3-2-4-9(10)11(13)14/h2-6H,1H3,(H,13,14)

InChI Key

RSPYPXURFSAZBX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2C(=O)O)C=N1

Origin of Product

United States

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